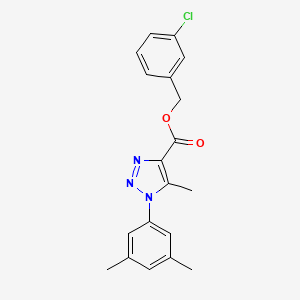

(3-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound (3-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based derivative featuring a 1,2,3-triazole core substituted with a carboxylate ester group. Key structural attributes include:

- Triazole ring: A five-membered heterocyclic ring with three nitrogen atoms, known for its stability and role in medicinal chemistry.

- Substituents:

- A 3-chlorophenylmethyl group at the carboxylate position, introducing electron-withdrawing effects via the chlorine atom.

- A 3,5-dimethylphenyl group at the N1 position, contributing steric bulk and hydrophobic interactions.

- A methyl group at the C5 position, modulating electronic and steric properties.

Properties

IUPAC Name |

(3-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-12-7-13(2)9-17(8-12)23-14(3)18(21-22-23)19(24)25-11-15-5-4-6-16(20)10-15/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELYVVPUVCCQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Triazole derivatives are well-known for their biological activities. The compound has been investigated for its potential as:

- Antifungal Agents: Triazoles are commonly used in antifungal medications. Studies have shown that this compound exhibits significant activity against various fungal strains by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.

- Antimicrobial Activity: Research indicates that the compound demonstrates broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics .

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazole derivatives, including this compound, and tested their antifungal efficacy. Results indicated that modifications to the phenyl groups enhanced activity against resistant fungal strains .

Agricultural Applications

The compound has potential uses in agrochemicals:

- Fungicides: Due to its antifungal properties, it can be formulated as a fungicide to protect crops from fungal infections.

- Plant Growth Regulators: Some triazoles act as growth regulators by modulating plant hormone levels.

Data Table: Efficacy of Triazole Derivatives as Fungicides

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Candida albicans | 0.5 µg/mL |

| Another Triazole Derivative | Aspergillus niger | 1.0 µg/mL |

Materials Science

Triazoles are also utilized in materials science due to their unique chemical properties:

- Polymer Chemistry: The compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

- Nanotechnology: Research is exploring its use in creating nanomaterials with enhanced electronic and optical properties.

Case Study:

In a recent publication in Advanced Materials, researchers demonstrated that incorporating triazole derivatives into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : 3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine

- Molecular Formula : C₁₉H₁₇ClN₆O₂S .

- Key Differences :

- Core Heterocycle : Replaces the carboxylate ester with a 1,2,4-thiadiazole ring linked to an amine group.

- Substituents :

- 4-Chlorophenyl (vs. 3-chlorophenyl in the target compound), altering electronic distribution.

- 3,5-Dimethoxyphenyl group introduces methoxy substituents, enhancing electron-donating effects and solubility.

- Methoxy groups could increase metabolic stability relative to methyl groups .

Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Features (from ):

- Pyrazole core (two adjacent nitrogen atoms) vs. triazole.

- 3-Chlorophenylsulfanyl group introduces a sulfur atom, enabling disulfide bond formation or redox activity.

- Trifluoromethyl and aldehyde groups enhance electrophilicity and reactivity.

- Implications :

- The pyrazole ring’s reduced nitrogen count may decrease polarity compared to triazoles.

- Sulfur and aldehyde functionalities broaden reactivity, suggesting utility in covalent inhibitor design.

Comparative Analysis of Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via esterification or alkylation reactions, similar to methods used for triazole derivatives. For example, esterification of the carboxylic acid precursor with (3-chlorophenyl)methanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 12–24 hours is a viable route . Optimization should focus on solvent choice (e.g., DMF vs. THF), catalyst loading, and temperature control to minimize side products. Monitoring via TLC or HPLC (≥95% purity threshold) is critical .

Q. How can structural integrity be confirmed after synthesis?

Use a combination of , , and FT-IR spectroscopy to verify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). Compare spectral data with structurally analogous triazole-carboxylates, such as methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, which exhibits distinct aromatic proton splitting patterns and carbonyl resonances . High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) within 2 ppm error .

Q. What are the key stability considerations for this compound under storage?

Stability studies on similar triazole derivatives suggest degradation via hydrolysis of the ester group. Store the compound in anhydrous conditions (<5% humidity) at –20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring for degradation products like free carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict solubility and pharmacokinetic properties?

Use tools like Schrödinger’s QikProp or SwissADME to calculate logP (octanol-water partition coefficient), topological polar surface area (TPSA), and hydrogen-bonding capacity. For example, the compound’s TPSA (~75 Ų) and molecular weight (~400 g/mol) suggest moderate blood-brain barrier permeability but poor aqueous solubility, necessitating formulation studies with co-solvents (e.g., DMSO/PEG mixtures) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, ionic strength) or impurity profiles. Re-evaluate bioactivity using standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal assays (e.g., SPR vs. fluorescence polarization). Cross-validate with structurally related compounds, such as 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole derivatives, to isolate substituent effects .

Q. How can crystallographic data inform molecular conformation analysis?

Single-crystal X-ray diffraction (SCXRD) can resolve stereoelectronic effects, such as the dihedral angle between the triazole ring and chlorophenyl group. Compare with published structures like 4-(3-fluoro-4-methoxyphenyl)-1H-imidazole derivatives to identify torsional strain or π-π stacking interactions that influence binding affinity .

Q. What advanced techniques characterize degradation pathways under oxidative stress?

LC-MS/MS coupled with radical initiators (e.g., AIBN) can identify oxidative degradation products. For instance, hydroxylation at the triazole methyl group or cleavage of the ester bond may occur, as seen in analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid. Use isotopic labeling () to trace hydrolysis mechanisms .

Methodological Guidelines

- Synthetic Optimization : Prioritize microwave-assisted synthesis for reduced reaction times (e.g., 30 minutes vs. 24 hours) .

- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-absorbing impurities .

- Bioactivity Validation : Include positive controls (e.g., known kinase inhibitors) and dose-response curves across three independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.